molecular formula C15H14BrNO3 B5704267 N-(4-bromophenyl)-3,4-dimethoxybenzamide

N-(4-bromophenyl)-3,4-dimethoxybenzamide

Cat. No. B5704267
M. Wt: 336.18 g/mol
InChI Key: WQXSBRRDZQUPFG-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, which is a compound containing the benzamide group, which consists of a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of N-(4-bromophenyl)-3,4-dimethoxybenzamide were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species. The compounds demonstrated promising antimicrobial activity, with specific compounds (d1, d2, and d3) showing notable effects .

Anticancer Activity

In addition to antimicrobial properties, these derivatives were also assessed for anticancer activity. Specifically, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding mode of active compounds with receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold potential as lead candidates for rational drug design .

Heterocyclic Thiazole Nucleus

The thiazole nucleus, present in N-(4-bromophenyl)-3,4-dimethoxybenzamide, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .

Challenges Addressed

The compound’s dual properties—antimicrobial and anticancer—address critical challenges related to drug resistance and cancer treatment. Efforts to combat microbial resistance and improve chemotherapeutic effectiveness are essential in the medical field .

Conclusion

N-(4-bromophenyl)-3,4-dimethoxybenzamide derivatives hold promise as potential antimicrobial and anticancer agents. Further research and development may lead to their application in rational drug design and clinical settings .

Future Directions

The future directions for the study of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and pharmacology could be explored .

properties

IUPAC Name

N-(4-bromophenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXSBRRDZQUPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3,4-dimethoxybenzamide

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